molecular formula C6H14N2O B13113818 2-(Pyrrolidin-1-ylamino)ethanol

2-(Pyrrolidin-1-ylamino)ethanol

Cat. No.: B13113818
M. Wt: 130.19 g/mol
InChI Key: UZRGTTDHNSBOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylamino)ethanol can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting can provide insights into potential industrial processes. The use of efficient and scalable synthetic routes, such as those involving cycloaddition reactions, could be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to yield various products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-hydroxyflavone in the presence of copper(II) bromide yields a dimeric copper(II) complex .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylamino)ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrrolidine ring allows it to bind to specific proteins and enzymes, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(Pyrrolidin-1-ylamino)ethanol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds also feature a pyrrolidine ring and have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique aspect of this compound lies in its specific structure and the presence of the aminoethanol group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizines
  • Prolinol

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(pyrrolidin-1-ylamino)ethanol

InChI

InChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2

InChI Key

UZRGTTDHNSBOAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NCCO

Origin of Product

United States

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